molecular formula C11H7BrF2N2O2 B2556663 1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 2174001-86-4

1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2556663
CAS No.: 2174001-86-4
M. Wt: 317.09
InChI Key: CBDDDUYQHQOMMO-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ( 2174001-86-4) is a high-value pyrazole-carboxylic acid derivative supplied for advanced research and development applications. This compound features a multifaceted molecular structure (C11H7BrF2N2O2, MW: 317.09) that integrates a bromo- and difluoro-substituted phenyl ring with a 5-methyl-pyrazole core bearing a carboxylic acid functional group . This specific arrangement of halogen atoms and the carboxylic acid handle makes it a critical synthetic intermediate for constructing more complex molecules. Pyrazole derivatives are recognized for their significant biological and pharmaceutical properties, and their structural motifs are frequently explored in medicinal chemistry and agrochemical science . The presence of multiple halogen atoms (Bromine and Fluorine) on the phenyl ring enhances the molecule's potential for further functionalization via metal-catalyzed cross-couplings and nucleophilic substitutions, allowing researchers to create diverse chemical libraries . The carboxylic acid group serves as a versatile precursor for amide coupling reactions or can be readily reduced, facilitating its incorporation into larger molecular frameworks or metal-organic complexes . This chemical is offered exclusively for research purposes in non-medical applications such as industrial chemistry or scientific investigation. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-bromo-2,6-difluorophenyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF2N2O2/c1-5-4-8(11(17)18)15-16(5)10-7(13)3-2-6(12)9(10)14/h2-4H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDDDUYQHQOMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2F)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the 3-bromo-2,6-difluorophenyl precursor. This precursor can be synthesized through various methods, including the bromination of 2,6-difluorophenyl compounds. The subsequent steps involve the formation of the pyrazole ring and the introduction of the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. This compound exhibits potent inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. In vitro assays have demonstrated that it possesses a selectivity index significantly higher than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin, making it a promising candidate for further development as an anti-inflammatory agent .

Analgesic Properties

The analgesic effects of pyrazole derivatives are well-documented. For instance, compounds similar to this compound have shown significant pain relief in animal models, with efficacy surpassing that of established analgesics . The mechanism is believed to involve the inhibition of prostaglandin synthesis through COX inhibition.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties across various cancer cell lines. Studies have reported that compounds based on the pyrazole scaffold can inhibit the proliferation of lung, breast, and colorectal cancer cells . Notably, this compound has been evaluated for its cytotoxic effects against cancerous cells, showing promising results with IC50 values indicating effective growth inhibition .

Synthesis and Molecular Modeling

The synthesis of this compound typically involves multi-step procedures including the formation of key intermediates through reactions such as nucleophilic substitutions and cyclizations . Advanced molecular modeling studies have been employed to predict the binding affinities of this compound to various biological targets, aiding in the rational design of more potent analogs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents on the phenyl group can dramatically influence biological activity. For instance, the presence of electron-withdrawing groups like bromine and fluorine enhances potency against COX enzymes and cancer cell lines .

Case Studies and Research Findings

StudyFindings
MDPI Review (2022)Demonstrated superior anti-inflammatory activity compared to celecoxib; significant analgesic effects observed in vivo .
ACS Omega (2022)Reported cytotoxicity against multiple cancer cell lines; effective growth inhibition noted with low IC50 values .
NCBI Review (2023)Highlighted ongoing interest in pyrazole compounds for drug development; potential applications in treating inflammatory diseases and cancers .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the pyrazole ring, contribute to its unique chemical properties, which can affect its binding affinity and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents on the phenyl or pyrazole rings, leading to variations in electronic, steric, and physicochemical properties. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) CAS No. Key Properties
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Phenyl: 4-F; Pyrazole: 5-Me 220.19 288251-66-1 Higher polarity due to single F; reduced steric hindrance
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Phenyl: 2-MeO; Pyrazole: 5-Me 232.24 1225539-41-2 Methoxy group enhances solubility; electron-donating effects alter reactivity
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid Pyrazole: 1-(CF₂H); 5-Me 176.12 1004643-64-4 Difluoromethyl group increases lipophilicity; potential metabolic stability
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Pyrazole: 1-Me; 3-CF₃ 194.13 N/A Trifluoromethyl group enhances electronegativity; used in agrochemicals
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide Phenyl: 3-Cl; Pyrazole: 5-MeO, 3-CONHMe 279.72 N/A Carboxamide group improves bioavailability; chlorine increases steric bulk
Key Observations:
  • Halogen Effects : Bromine and fluorine in the target compound increase lipophilicity and electron-withdrawing effects compared to methoxy or methyl groups. This enhances binding to hydrophobic enzyme pockets in kinase inhibitors .
  • Positional Isomerism: Fluorine at the 2,6-positions on the phenyl ring (target compound) vs.
  • Functional Group Diversity : Carboxylic acid groups (target compound) vs. carboxamides (CAS 1226167-76-5) influence solubility and hydrogen-bonding capacity .

Biological Activity

1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 2174001-86-4) is a compound belonging to the pyrazole class of heterocycles, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H7BrF2N2O2
  • Molar Mass : 317.09 g/mol
  • Structure : The compound features a pyrazole ring substituted with a bromo and difluoro phenyl group and a carboxylic acid moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds were screened against multiple bacterial strains, including E. coli and Bacillus subtilis, showing promising results in inhibiting bacterial growth. While specific data on this compound is limited, its structural similarity to active derivatives suggests potential efficacy against microbial pathogens .

Anti-inflammatory Activity

Pyrazoles are recognized for their anti-inflammatory effects. In particular, compounds similar to this compound have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, studies have shown that certain pyrazole derivatives demonstrate IC50 values comparable to standard anti-inflammatory drugs like indomethacin .

Analgesic Properties

The analgesic potential of pyrazoles is notable, with some derivatives exhibiting effective pain relief in animal models. The mechanism often involves inhibition of COX enzymes and modulation of the inflammatory response . Given the structural features of this compound, it may similarly possess analgesic properties.

The biological activity of pyrazole compounds is largely attributed to their ability to interact with various enzymatic pathways:

  • COX Inhibition : Many pyrazoles act as selective inhibitors of COX-1 and COX-2 enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation and pain.
  • Monoamine Oxidase Inhibition : Some studies suggest that certain pyrazole derivatives can inhibit monoamine oxidase (MAO) activity, which may have implications for mood regulation and neuroprotection .

Case Studies and Research Findings

A review of recent literature provides insights into the biological activities associated with pyrazole derivatives:

StudyCompound TestedBiological ActivityFindings
Burguete et al. (2014)Various pyrazolesAntimicrobialSignificant inhibition against Mycobacterium tuberculosis at low concentrations
Recent Review (2022)Pyrazole derivativesAnti-inflammatoryCompounds showed IC50 values comparable to diclofenac sodium in vitro
Analgesic StudiesSelective COX inhibitorsPain reliefDemonstrated effective analgesic activity in animal models

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

A general synthesis approach involves coupling halogenated aryl precursors with pyrazole intermediates. For example, a Suzuki-Miyaura cross-coupling reaction using Pd(PPh₃)₄ as a catalyst in deoxygenated DMF/water mixtures can introduce aryl groups to the pyrazole core (as demonstrated for analogous pyrazole-carboxylic acids) . Key optimization parameters include:

  • Catalyst loading : 1–5 mol% Pd to balance cost and efficiency.
  • Temperature : 80–100°C to ensure complete boronic acid coupling.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Standard characterization involves:

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns on the pyrazole and aryl rings. For example, the carboxylic acid proton typically appears as a broad singlet at δ 12–14 ppm .
  • IR spectroscopy : Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 3100–2500 cm⁻¹ (O-H stretch of carboxylic acid) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₈BrF₂N₂O₂: calculated 332.97, observed 332.96) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Sealed in dry, inert conditions (argon atmosphere) at 2–8°C to prevent hydrolysis of the carboxylic acid group .
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions. LC-MS monitoring is advised for long-term stability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) during structural confirmation?

Discrepancies may arise from tautomerism (pyrazole ring) or hydrogen bonding. Mitigation strategies include:

  • Variable-temperature NMR : Resolve dynamic proton exchange effects (e.g., carboxylic acid dimerization) by acquiring spectra at 25°C and −40°C .
  • X-ray crystallography : Definitive structural confirmation, as demonstrated for related pyrazole-carboxylic acids (e.g., C–F bond lengths: 1.34–1.37 Å; Br–C bond: 1.89 Å) .
  • DFT calculations : Compare experimental and computed ¹³C NMR shifts to identify misassignments .

Q. What mechanistic insights exist for reactions involving this compound, particularly in cross-coupling or cyclization processes?

  • Buchwald-Hartwig amination : The electron-withdrawing carboxylic acid group slows oxidative addition of Pd⁰ to the C–Br bond. Using Xantphos as a ligand enhances catalytic activity .
  • Cyclization reactions : Steric hindrance from the 2,6-difluorophenyl group may favor 5-exo over 6-endo pathways. Kinetic studies (e.g., in situ IR monitoring) can elucidate selectivity .

Q. How does the substitution pattern (Br, F, methyl groups) influence biological activity or material properties?

  • Structure-activity relationships (SAR) : The 3-bromo-2,6-difluorophenyl group enhances lipophilicity (logP ≈ 2.8) and π-stacking in enzyme binding pockets, as seen in kinase inhibitor analogs .
  • Electronic effects : Fluorine atoms increase electrophilicity at the pyrazole C-4 position, making it reactive toward nucleophiles in SNAr reactions .

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